molecular formula C20H34O6 B127252 thromboxane B2 CAS No. 54397-85-2

thromboxane B2

Numéro de catalogue: B127252
Numéro CAS: 54397-85-2
Poids moléculaire: 370.5 g/mol
Clé InChI: XNRNNGPBEPRNAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Thromboxane B2 (TXB2) is an inactive metabolite of thromboxane A2 . Thromboxane A2 synthesis is the target of the drug aspirin, which inhibits the COX-1 enzyme, the source of thromboxane A2 in platelets .

Mode of Action

Its precursor, thromboxane a2, acts as a vasoconstrictor and a powerful hypertensive agent, promoting platelet agglutination and smooth muscle contraction . Thromboxane A2 causes arterial constriction, induces platelet aggregation, and promotes thrombosis .

Biochemical Pathways

Thromboxane A2, the precursor of this compound, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The synthesis of thromboxane A2 can be inhibited by aspirin, which blocks the COX-1 enzyme . This inhibition leads to a decrease in this compound levels, as it is a metabolite of thromboxane A2 .

Pharmacokinetics

This compound is the stable but inactive breakdown product of the chemically unstable thromboxane A2 . The breakdown occurs non-enzymatically with a half-life of 3 minutes . This compound is almost completely cleared in the urine .

Result of Action

It acts as a vasoconstrictor, induces platelet aggregation, and promotes thrombosis . These actions can lead to conditions such as hypertension and cardiovascular diseases .

Action Environment

The action of this compound and its precursor can be influenced by various environmental factors. For instance, the presence of aspirin in the system can inhibit the synthesis of thromboxane A2, thereby reducing the levels of this compound . Additionally, certain components of extra-virgin olive oil can inhibit platelet aggregation and this compound formation in vitro .

Analyse Biochimique

Biochemical Properties

Thromboxane B2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . It interacts with enzymes such as COX-1, which is inhibited by drugs like aspirin . The nature of these interactions involves the conversion of arachidonic acid to thromboxane A2, which is then metabolized to this compound .

Cellular Effects

This compound itself is not directly involved in cellular processes, but its precursor, thromboxane A2, plays a significant role. Thromboxane A2 influences cell function by promoting platelet aggregation and vasoconstriction . It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in the COX-1 pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its precursor, thromboxane A2. Thromboxane A2 exerts its effects at the molecular level by binding to thromboxane receptors, leading to platelet activation and vasoconstriction . It also influences gene expression related to inflammation and thrombosis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are typically assessed through the measurement of serum this compound, an index of platelet COX-1 activity . This allows for the observation of the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not directly studied, as it is an inactive metabolite. The effects of its precursor, thromboxane A2, have been extensively studied. High doses of thromboxane A2 can lead to increased platelet aggregation and vasoconstriction, potentially leading to thrombotic events .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it is produced from thromboxane A2 via the action of the enzyme thromboxane-A synthase . It interacts with enzymes such as COX-1 and thromboxane-A synthase .

Transport and Distribution

Its precursor, thromboxane A2, is known to be rapidly released by activated platelets and then quickly metabolized to this compound .

Subcellular Localization

The subcellular localization of this compound is not well-defined due to its inactive nature. Its precursor, thromboxane A2, is synthesized in the platelet cytoplasm and then rapidly released into the plasma .

Analyse Des Réactions Chimiques

Le Thromboxane B2 subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent le phosphate de para-nitrophényle (pNPP) pour les réactions enzymatiques . Les principaux produits formés à partir de ces réactions comprennent la 11-déhydro this compound et la 2,3-dinor this compound .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le this compound lui-même est inactif, mais son précurseur, le Thromboxane A2, exerce ses effets en se liant aux récepteurs du Thromboxane, qui sont des récepteurs couplés aux protéines G . Cette liaison conduit à une vasoconstriction, une agrégation plaquettaire et une contraction des muscles lisses . Le Thromboxane A2 est rapidement hydrolysé en this compound, qui est ensuite éliminé de l'organisme .

Applications De Recherche Scientifique

Cardiovascular Disease and Thromboxane B2

TXB2 is closely associated with cardiovascular diseases, particularly ischemic events. Elevated levels of TXB2 are indicative of platelet activation and thrombus formation, making it a potential biomarker for assessing cardiovascular risk.

  • Ischemic Stroke : Research indicates that high concentrations of TXB2 may serve as a risk factor for ischemic strokes. Studies have shown that aspirin can effectively reduce TXB2 levels, thereby potentially lowering the risk of stroke in susceptible populations . However, the clinical utility of TXB2 as a standalone marker for ischemic stroke remains under investigation .
  • Diabetes and Vascular Events : Urinary 11-dehydro-TXB2 has been identified as a non-invasive biomarker reflecting TXA2 biosynthesis. Elevated levels are associated with increased risks of serious vascular events in diabetic patients . This highlights the importance of TXB2 in monitoring patients with diabetes for potential cardiovascular complications.

This compound in Inflammation

TXB2 is also implicated in inflammatory processes. Its production is stimulated during inflammatory responses, contributing to vasoconstriction and platelet aggregation.

  • Renal Disease : In conditions such as nephritis and nephrotic syndrome, TXB2 plays a role by stimulating mesangial cells, which can lead to increased proliferation and altered ion flow . This suggests that TXB2 may be involved in the pathophysiology of renal diseases.

Diagnostic Applications

TXB2 serves as a valuable biomarker in various clinical settings:

  • Platelet Function Testing : TXB2 levels can indicate the effectiveness of antiplatelet therapies like aspirin. Variability in serum TXB2 levels has been documented among different patient cohorts receiving aspirin treatment, underscoring its potential as a marker for therapeutic adherence and efficacy .
  • Monitoring Therapy : The measurement of urinary 11-dehydro-TXB2 can provide insights into the effectiveness of treatments aimed at reducing thromboxane synthesis or activity, particularly in patients with cardiovascular risks .

Therapeutic Implications

The modulation of TXB2 activity has therapeutic implications:

  • Aspirin Therapy : Aspirin is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of TXA2 and subsequently TXB2. This action forms the basis for its use in preventing thrombotic events in patients with cardiovascular diseases .
  • Alternative Therapies : Research is ongoing into thromboxane synthase inhibitors (TXSI) and thromboxane receptor antagonists (TXRA) as potential alternatives or adjuncts to aspirin therapy. These agents may offer more targeted approaches to managing thrombotic risks without some of the adverse effects associated with aspirin .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Ischemic StrokeHigh TXB2 levels correlate with increased stroke risk; aspirin reduces TXB2 levels significantly.
DiabetesElevated urinary 11-dehydro-TXB2 predicts future vascular events; useful for monitoring diabetic patients.
AtherosclerosisDanshen-Shanzha formula shows efficacy in reducing TXB2 levels while improving lipid profiles in atherosclerotic patients.

Activité Biologique

Thromboxane B2 (TXB2) is a stable metabolite of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. TXB2 plays a crucial role in various physiological and pathological processes, including hemostasis, inflammation, and cardiovascular diseases. This article provides a comprehensive overview of the biological activity of TXB2, supported by recent research findings, case studies, and relevant data.

Overview of this compound

Chemical Structure and Formation
TXB2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The unstable TXA2 rapidly converts to TXB2, which can be measured in biological fluids as an indicator of platelet activation and thromboxane synthesis.

Physiological Roles

  • Platelet Aggregation : TXB2 promotes platelet aggregation by enhancing the expression of glycoprotein IIb/IIIa on platelets, facilitating their interaction with fibrinogen.
  • Vasoconstriction : It induces vasoconstriction, contributing to increased vascular resistance and blood pressure.
  • Inflammation : TXB2 is involved in inflammatory responses, influencing leukocyte recruitment and activation.

Measurement of TXB2 Levels

The quantification of TXB2 is essential for understanding its biological activity. Various methods exist for measuring TXB2 levels in plasma and urine, including enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS).

Table 1: Comparison of Measurement Techniques for TXB2

TechniqueSample TypeSensitivitySpecificity
ELISAPlasma/UrineModerateHigh
LC-MSPlasmaHighVery High
RadioimmunoassayPlasmaModerateModerate

Case Studies

  • Cardiovascular Disease : Elevated levels of TXB2 have been associated with increased risk of thrombotic events. A study involving patients with coronary artery disease showed that higher TXB2 levels correlated with worse clinical outcomes, suggesting its potential as a biomarker for cardiovascular risk assessment .
  • Diabetes Mellitus : Research indicates that TXB2 levels are significantly elevated in patients with type 2 diabetes, contributing to vascular complications. A comparative study found that TXB2 concentrations were higher in diabetic patients compared to healthy controls, highlighting its role in the inflammatory response associated with diabetes .
  • Periodontitis : In patients with periodontitis, increased levels of TXB2 were observed in gingival crevicular fluid (GCF), suggesting its involvement in periodontal inflammation. The balance between prostaglandin E2 (PGE2) and TXB2 is crucial for maintaining periodontal health .

Research Findings

Recent studies have elucidated the mechanisms through which TXB2 exerts its effects:

  • Platelet Activation Mechanism : Inhibition studies have demonstrated that blocking thromboxane synthesis leads to reduced platelet aggregation. For instance, a study showed that serum TXB2 inhibition above 49% resulted in negligible platelet aggregation, indicating a critical threshold for therapeutic intervention .
  • Inflammatory Response : Elevated TXB2 levels have been linked to enhanced inflammatory responses in various conditions. For example, during acute inflammation, TXB2 acts synergistically with other mediators to amplify leukocyte recruitment .

Propriétés

IUPAC Name

7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNNGPBEPRNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866421
Record name 9,11,15-Trihydroxythromboxa-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
thromboxane B2
Reactant of Route 2
thromboxane B2
Reactant of Route 3
thromboxane B2
Reactant of Route 4
thromboxane B2
Reactant of Route 5
thromboxane B2
Reactant of Route 6
thromboxane B2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.